molecular formula C13H15FN4O4S B2699868 4-((3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3,5-dimethylisoxazole CAS No. 2034246-48-3

4-((3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3,5-dimethylisoxazole

Cat. No.: B2699868
CAS No.: 2034246-48-3
M. Wt: 342.35
InChI Key: IJAHNJVMYVOPRA-UHFFFAOYSA-N
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Description

4-((3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3,5-dimethylisoxazole is an intricate chemical compound known for its multifaceted applications across various scientific disciplines. This compound, with its unique molecular structure, has piqued the interest of researchers in fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3,5-dimethylisoxazole typically involves a series of well-orchestrated reactions. The starting materials usually include 5-Fluoropyrimidin-2-yl and 3,5-Dimethylisoxazole, which undergo a series of transformations:

  • Nucleophilic substitution:

  • Cyclization: : This is followed by the formation of the pyrrolidin-1-yl ring, facilitated by appropriate reagents and catalysts under controlled conditions.

  • Sulfonylation: : The final step involves the sulfonylation of the resultant intermediate to achieve the target compound.

Industrial Production Methods

The industrial production of this compound involves scaling up the aforementioned synthetic routes while ensuring stringent quality control measures. The reactions are typically carried out in batch reactors with continuous monitoring of reaction parameters to ensure high yield and purity. Common solvents used include dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF), and catalysts such as palladium or copper salts are employed to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The compound can undergo oxidation reactions, typically facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: : Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : The compound is reactive to various nucleophilic substitution reactions, which can be fine-tuned by selecting appropriate nucleophiles and reaction conditions.

Common Reagents and Conditions

  • Oxidizing agents: : Hydrogen peroxide, potassium permanganate

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride

  • Solvents: : DMSO, THF, acetonitrile

Major Products Formed from These Reactions

The major products depend on the specific reaction conditions and reagents used. For instance, oxidation might yield hydroxylated derivatives, while reduction could lead to de-fluorinated compounds or other reduced analogs.

Scientific Research Applications

The compound's versatility makes it a valuable asset in various scientific domains:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Employed in the study of enzyme interactions and as a potential biochemical probe.

  • Medicine: : Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

  • Industry: : Used in the development of novel materials and as a catalyst in various industrial processes.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets. The fluoropyrimidinyl group allows it to bind to certain proteins or enzymes, thereby modulating their activity. The sulfonyl group enhances its solubility and bioavailability, making it more effective in biological systems. The exact pathways involved include inhibition of specific enzymes or interaction with cellular receptors, leading to desired biochemical outcomes.

Comparison with Similar Compounds

When compared to similar compounds, such as 4-(pyrrolidin-1-ylsulfonyl)-3,5-dimethylisoxazole, the presence of the 5-Fluoropyrimidin-2-yl group provides enhanced specificity and potency in its interactions. This unique structural feature sets it apart, offering advantages in its application and functionality.

Similar Compounds

  • 4-(Pyrrolidin-1-ylsulfonyl)-3,5-dimethylisoxazole

  • 4-((3-Methoxypyrrolidin-1-yl)sulfonyl)-3,5-dimethylisoxazole

  • 4-(Thiophene-2-ylsulfonyl)-3,5-dimethylisoxazole

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Properties

IUPAC Name

4-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN4O4S/c1-8-12(9(2)22-17-8)23(19,20)18-4-3-11(7-18)21-13-15-5-10(14)6-16-13/h5-6,11H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJAHNJVMYVOPRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(C2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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